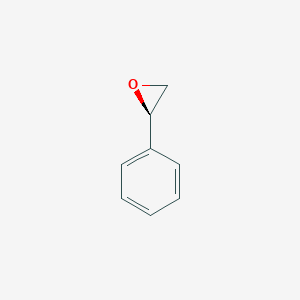

(S)-Styrene oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-phenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMVMTVKBNGEAK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174865 | |

| Record name | Styrene oxide, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | (S)-Styrene oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20780-54-5 | |

| Record name | (S)-Styrene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styrene oxide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020780545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Styrene oxide, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STYRENE OXIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV5P894C84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (S)-Styrene Oxide

For Researchers, Scientists, and Drug Development Professionals

(S)-Styrene oxide is a valuable chiral building block in organic synthesis, particularly for the pharmaceutical industry. Its role as a precursor to enantiomerically pure active pharmaceutical ingredients (APIs) makes its efficient and selective synthesis a critical area of research. This technical guide provides an in-depth overview of the primary synthetic routes to this compound and the analytical techniques employed for its characterization.

Synthesis of this compound

The stereoselective synthesis of this compound can be broadly categorized into two main strategies: asymmetric epoxidation of styrene (B11656) and kinetic resolution of racemic styrene oxide. More recently, biocatalytic methods have emerged as powerful alternatives, offering high selectivity under mild conditions.

Asymmetric Epoxidation of Styrene

Asymmetric epoxidation involves the direct conversion of the achiral olefin, styrene, into the chiral epoxide using a chiral catalyst.

The Jacobsen-Katsuki epoxidation is a well-established method for the enantioselective epoxidation of unfunctionalized olefins, including styrene.[1] This reaction typically utilizes a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (B82951) (bleach).[2][3] The dissymmetry of the chiral salen ligand effectively controls the facial selectivity of the oxygen atom transfer to the double bond, leading to high enantiomeric excess (ee).[4]

Enzymatic Epoxidation using Styrene Monooxygenase (SMO)

Biocatalysis offers a green and highly selective route to this compound. Styrene monooxygenase (SMO), a two-component flavoprotein, catalyzes the NADH and FAD-dependent enantioselective epoxidation of styrene to this compound with excellent enantiomeric excess, often exceeding 99%.[5][6] This process is typically carried out using whole-cell biocatalysts, such as recombinant E. coli or Pseudomonas species expressing the SMO genes (styA and styB).[7][8]

Kinetic Resolution of Racemic Styrene Oxide

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. In the kinetic resolution of racemic styrene oxide, a chiral EH selectively hydrolyzes the (R)-enantiomer, leaving behind the desired this compound in high enantiomeric purity.[9][10] Epoxide hydrolase from Aspergillus niger is commonly used for this purpose and can be immobilized to improve its reusability and stability.[9][10] This method can achieve high enantiomeric excess (>99%) for the remaining this compound with a theoretical maximum yield of 50%.[9][10]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound. The primary analytical techniques employed are detailed below.

Spectroscopic and Analytical Data

| Parameter | Method | Typical Values for this compound |

| ¹H NMR (CDCl₃) | NMR Spectroscopy | δ 7.28 (m, 5H, Ar-H), 3.82 (dd, J=2.6, 4.1 Hz, 1H, CH), 3.09 (dd, J=4.1, 5.5 Hz, 1H, CH₂), 2.76 (dd, J=2.6, 5.5 Hz, 1H, CH₂)[7] |

| ¹³C NMR (CDCl₃) | NMR Spectroscopy | δ 137.9, 128.5, 128.1, 125.5, 52.2, 51.1 |

| Enantiomeric Excess (ee) | Chiral HPLC | >99% achievable with enzymatic methods[6][9] |

| Specific Rotation [α]D | Polarimetry | -33° (neat) |

| Mass Spectrum (EI) | Mass Spectrometry | m/z (%): 120 (M⁺, 36), 119 (21), 91 (100), 90 (35), 89 (27), 65 (15), 63 (10), 51 (9) |

Experimental Protocols

Protocol 1: Jacobsen-Katsuki Epoxidation of Styrene

Materials:

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

-

Styrene

-

Dichloromethane (B109758) (CH₂Cl₂)

-

4-Phenylpyridine (B135609) N-oxide (optional co-catalyst)

-

Commercial bleach (sodium hypochlorite solution, buffered to pH ~11)

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add Jacobsen's catalyst (1-2 mol%) and dichloromethane.

-

Add 4-phenylpyridine N-oxide (0.2-0.5 equivalents relative to the catalyst), if used.

-

Cool the mixture to 0 °C in an ice bath and add freshly distilled styrene (1 equivalent).

-

Slowly add the buffered bleach solution (1.5-2.0 equivalents) dropwise with vigorous stirring over 2-3 hours, maintaining the temperature at 0 °C.

-

Monitor the reaction progress by TLC or GC. Upon completion, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield this compound.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Styrene Oxide

Materials:

-

Racemic styrene oxide

-

Immobilized epoxide hydrolase from Aspergillus niger

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

-

n-Hexanol (for biphasic system)

-

Ethyl acetate

Procedure:

-

Prepare a biphasic system by mixing equal volumes of phosphate buffer and n-hexanol in a reaction vessel.

-

Add racemic styrene oxide to the organic phase to a final concentration of, for example, 1 M (120 g/L).[11]

-

Add the immobilized epoxide hydrolase to the reaction mixture.

-

Stir the mixture at a controlled temperature (e.g., 25-40 °C).[9][11]

-

Monitor the reaction progress by taking samples from the organic phase and analyzing the enantiomeric excess of the remaining styrene oxide by chiral HPLC.

-

Once the reaction has reached approximately 50% conversion (indicated by the ee of the remaining epoxide approaching >99%), stop the reaction by filtering off the immobilized enzyme.

-

Separate the organic phase, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the enantioenriched this compound. Further purification can be achieved by distillation if necessary.[12]

Protocol 3: Whole-Cell Biocatalytic Epoxidation of Styrene

Materials:

-

Recombinant E. coli or Pseudomonas putida cells expressing styrene monooxygenase (SMO).

-

Growth medium (e.g., LB or a defined mineral medium)

-

Inducer for gene expression (e.g., IPTG)

-

Phosphate buffer (e.g., 200 mM, pH 8.0)

-

Glucose (as a carbon and energy source for cofactor regeneration)

-

Styrene

-

An organic solvent for a biphasic system (e.g., n-heptane or bis(2-ethylhexyl) phthalate)

Procedure:

-

Cultivate the recombinant cells in the appropriate growth medium. Induce the expression of the SMO enzyme at the optimal point in the growth phase.

-

Harvest the cells by centrifugation and resuspend them in the reaction buffer to a desired cell density.

-

Set up a biphasic reaction system in a bioreactor or shake flask with the cell suspension and the organic solvent (e.g., 1:1 v/v).[5]

-

Add glucose to the aqueous phase to support cofactor regeneration.

-

Add styrene to the organic phase (e.g., 26 mM).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation.

-

Monitor the formation of this compound in the organic phase by GC or HPLC.

-

Upon completion, separate the organic phase. The product can be purified by removing the solvent and, if necessary, by flash chromatography or distillation.

Visualizations

Experimental Workflow for this compound Synthesis and Characterization

References

- 1. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. A Chimeric Styrene Monooxygenase with Increased Efficiency in Asymmetric Biocatalytic Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Towards a Biocatalyst for this compound Production: Characterization of the Styrene Degradation Pathway of Pseudomonas sp. Strain VLB120 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new biocatalyst for production of optically pure aryl epoxides by styrene monooxygenase from Pseudomonas fluorescens ST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic resolution of racemic styrene oxide at a high concentration by recombinant Aspergillus usamii epoxide hydrolase in an n-hexanol/buffer biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

physical and chemical properties of (S)-Styrene oxide

For Researchers, Scientists, and Drug Development Professionals

(S)-Styrene oxide, a chiral epoxide, is a critical building block in modern organic synthesis, particularly in the pharmaceutical industry. Its stereospecific nature and the reactivity of its oxirane ring make it an invaluable intermediate for the synthesis of complex, enantiomerically pure molecules. This guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols and relevant metabolic pathways.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a critical resource for its application in research and development.

Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₈O | [1][2] |

| Molecular Weight | 120.15 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1][3][4] |

| Density | ~1.051 g/mL at 25 °C | [1][4][5] |

| Boiling Point | 192-194 °C | [1][4][5] |

| Melting Point | -37 °C | [6][7][8] |

| Refractive Index (n20/D) | ~1.535 | [4][5] |

| Specific Rotation ([α]20/D) | -33° to -34° (neat) | [3][5] |

| Solubility | Slightly soluble in water; soluble in most organic solvents.[6][7][9] | |

| Vapor Pressure | 0.3 mmHg at 68°F | [10] |

| Vapor Density | 4.14 (Air = 1) | [7][10] |

| Flash Point | 175 °F (79.4 °C) | [1][10] |

Chemical Properties and Identification of this compound

| Property | Value | References |

| Chemical Name | (2S)-2-Phenyloxirane | [2] |

| Synonyms | (S)-(-)-Epoxystyrene, (S)-Phenyloxirane, (S)-Styryl oxide | [1] |

| CAS Number | 20780-54-5 | [1][4] |

| Chirality | (S)-enantiomer | [4] |

| Reactivity | The epoxide ring is susceptible to nucleophilic attack, leading to regioselective ring-opening. It can also undergo polymerization.[4][7] | |

| Optical Purity (ee) | Commercially available with ee ≥ 98% | [5] |

Metabolic Pathway of Styrene (B11656) Oxide

Styrene, a precursor to styrene oxide, is metabolized in the body primarily by cytochrome P450 enzymes to form styrene oxide.[6] This epoxide is a reactive intermediate and is subsequently detoxified by the enzyme epoxide hydrolase, which catalyzes its hydrolysis to styrene glycol.[6][7]

Caption: Metabolic conversion of styrene to this compound and its subsequent detoxification.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, critical for its practical application in a laboratory setting.

Enantioselective Synthesis: Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a reliable method for the enantioselective synthesis of epoxides from unfunctionalized alkenes, such as styrene.

Materials:

-

Styrene

-

(R,R)-Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)

-

Sodium hypochlorite (B82951) (NaOCl, commercial bleach)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

4-Phenylpyridine (B135609) N-oxide (optional co-catalyst)

-

pH 11.3 buffer (e.g., 0.05 M Na₂HPO₄ adjusted with NaOH)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add styrene (1.0 equiv) and dichloromethane.

-

Add the (R,R)-Jacobsen's catalyst (0.02-0.05 equiv) and, if used, the 4-phenylpyridine N-oxide co-catalyst (0.25 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the buffered sodium hypochlorite solution (1.5 equiv) dropwise over 1-2 hours with vigorous stirring.

-

Allow the reaction to stir at 0 °C until the styrene has been consumed, as monitored by TLC or GC analysis.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solution in vacuo to yield the crude this compound.

Purification: Flash Column Chromatography

Purification of the crude this compound is typically achieved by flash column chromatography.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column in a suitable solvent system (e.g., 95:5 hexanes:ethyl acetate).

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Analysis: Chiral Gas Chromatography (GC) for Enantiomeric Excess (ee) Determination

The enantiomeric excess of the synthesized this compound can be determined using chiral gas chromatography.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Chiral Column: A column coated with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-βDEXse), is effective for separating the enantiomers of styrene oxide.[11]

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Program: A suitable temperature program should be developed to achieve baseline separation of the two enantiomers. For example, an initial temperature of 60 °C held for 1 minute, followed by a ramp of 5 °C/min to 120 °C.

Procedure:

-

Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Record the chromatogram. The two enantiomers will appear as separate peaks.

-

Integrate the peak areas for the (R)- and (S)-enantiomers.

-

Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Experimental Workflow

The general workflow for the synthesis and analysis of this compound is depicted below.

Caption: A typical experimental workflow for producing and verifying this compound.

Chemical Reactivity and Applications

The primary utility of this compound lies in the regioselective ring-opening of the epoxide by various nucleophiles.[4] This reactivity allows for the introduction of a wide range of functional groups with stereocontrol, making it a cornerstone in the synthesis of chiral pharmaceuticals and other fine chemicals.[3][12] The attack of a nucleophile can occur at either the benzylic or the terminal carbon of the epoxide ring, and the regioselectivity can often be controlled by the choice of nucleophile, catalyst, and reaction conditions. This versatility makes this compound a powerful tool for medicinal chemists and researchers in drug development.

References

- 1. Multistate reactivity in styrene epoxidation by compound I of cytochrome p450: mechanisms of products and side products formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Epoxidation of styrene by human cyt P450 1A2 by thin film electrolysis and peroxide activation compared to solution reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of styrene to styrene oxide and vinylphenols in cytochrome P450 2F2- and P450 2E1-knockout mouse liver and lung microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hepatic and extrahepatic metabolism of 14C-styrene oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epoxide hydrase and glutathione S-transferase activities with selected alkene and adrene oxides in several marine species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | A Review: The Styrene Metabolizing Cascade of Side-Chain Oxygenation as Biotechnological Basis to Gain Various Valuable Compounds [frontiersin.org]

- 11. gcms.cz [gcms.cz]

- 12. Kinetic resolution of racemic styrene oxide at a high concentration by recombinant Aspergillus usamii epoxide hydrolase in an n-hexanol/buffer biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Styrene Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-Styrene oxide, a pivotal chiral building block in modern organic synthesis. This document outlines its core physicochemical properties, details experimental protocols for its preparation, and illustrates key biochemical pathways in which it is involved.

Core Properties of this compound

This compound, also known by its IUPAC name (2S)-2-phenyloxirane, is a chiral epoxide widely utilized for its versatile reactivity in creating complex, enantiomerically pure molecules.[1][2] Its significance is particularly pronounced in the pharmaceutical and agrochemical industries, where stereochemistry is critical for biological activity.[1][2]

| Property | Value |

| CAS Number | 20780-54-5 |

| Molecular Formula | C₈H₈O |

| Molecular Weight | 120.15 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Density | ~1.051 g/mL at 25 °C |

| Boiling Point | 192-194 °C (lit.) |

| Refractive Index | n20/D ~1.535 (lit.) |

| Optical Rotation | [α]20/D -33° to -34° (neat) |

| Synonyms | (S)-(-)-Phenyloxirane, (S)-1,2-Epoxyethylbenzene |

Experimental Protocols

The synthesis of enantiomerically pure this compound is crucial for its application as a chiral intermediate. One of the most effective methods is the kinetic resolution of racemic styrene (B11656) oxide using enzymatic hydrolysis. Below is a representative protocol based on this approach.

Enzymatic Kinetic Resolution of Racemic Styrene Oxide

This protocol describes the enantioselective hydrolysis of racemic styrene oxide, where one enantiomer is preferentially hydrolyzed, leaving the desired this compound in high enantiomeric excess.

Materials:

-

Racemic styrene oxide

-

Recombinant E. coli expressing a suitable epoxide hydrolase (EH)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

-

Organic solvent (e.g., isooctane)

-

Sodium chloride

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (magnetic stirrer, separatory funnel, rotary evaporator)

-

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (ee) determination

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a biphasic system consisting of an aqueous buffer solution and an organic solvent (e.g., a 1:1 v/v ratio of phosphate buffer to isooctane).

-

Enzyme Addition: Add the whole-cell biocatalyst (recombinant E. coli expressing the epoxide hydrolase) to the aqueous phase.

-

Substrate Addition: Dissolve the racemic styrene oxide in the organic phase to a desired concentration (e.g., 50 mM).

-

Reaction: Vigorously stir the biphasic mixture at a controlled temperature (e.g., 30°C) to facilitate the enzymatic reaction. The epoxide hydrolase will selectively hydrolyze the (R)-enantiomer of styrene oxide to (R)-styrene glycol, which will predominantly partition into the aqueous phase.

-

Monitoring: Periodically take samples from the organic phase and analyze the enantiomeric excess of the remaining styrene oxide using chiral GC or HPLC.

-

Work-up: Once the desired enantiomeric excess is achieved (typically >99% ee for the (S)-enantiomer), stop the reaction. Separate the organic layer from the aqueous layer using a separatory funnel.

-

Purification: Wash the organic layer with brine (saturated NaCl solution) to remove any residual aqueous phase. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

-

Analysis: Confirm the purity and determine the final enantiomeric excess of the product using chiral GC or HPLC.

Signaling and Metabolic Pathways

This compound is a key intermediate in several biochemical pathways, both in microbial degradation and in mammalian metabolism.

Microbial Degradation of Styrene

Several bacterial strains, particularly from the genus Pseudomonas, can degrade styrene via a side-chain oxygenation pathway.[3][4] In this pathway, styrene monooxygenase (SMO) catalyzes the epoxidation of styrene to produce this compound with high enantiomeric excess (>99%).[3][5] The resulting this compound is then isomerized to phenylacetaldehyde (B1677652) by styrene oxide isomerase (SOI).[4]

Caption: Microbial degradation pathway of styrene to this compound.

Mammalian Metabolism of Styrene

In mammals, styrene is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2E1.[6][7] This oxidation reaction forms styrene-7,8-oxide (a racemic mixture of (R)- and this compound).[6][8] This epoxide is a reactive intermediate that can be detoxified by epoxide hydrolase, which catalyzes its hydrolysis to the less toxic styrene glycol.[7]

Caption: Metabolic pathway of styrene in mammals via cytochrome P450.

Experimental Workflow: Biocatalytic Production

The workflow for the biocatalytic production of this compound involves several key stages, from the cultivation of the biocatalyst to the final analysis of the purified product. This process is designed to achieve high yield and enantiomeric purity.

Caption: Workflow for the biocatalytic production of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Towards a Biocatalyst for this compound Production: Characterization of the Styrene Degradation Pathway of Pseudomonas sp. Strain VLB120 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review: The Styrene Metabolizing Cascade of Side-Chain Oxygenation as Biotechnological Basis to Gain Various Valuable Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Towards a biocatalyst for this compound production: characterization of the styrene degradation pathway of Pseudomonas sp. strain VLB120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of styrene to styrene oxide and vinylphenols in cytochrome P450 2F2- and P450 2E1-knockout mouse liver and lung microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic and Other Relevant Data - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of (S)-Styrene Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Styrene oxide, the levorotatory enantiomer of styrene (B11656) oxide, is a significant chiral intermediate in organic synthesis and a primary metabolite of styrene, a widely used industrial chemical. Its biological activities are of considerable interest due to its potential toxicity and its role in the enantioselective effects of styrene exposure. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its metabolism, genotoxicity, and the signaling pathways it modulates. The information presented herein is intended to support research and development efforts in toxicology, pharmacology, and drug development.

Metabolism of this compound

This compound is primarily metabolized in mammals through two main enzymatic pathways: hydrolysis by microsomal epoxide hydrolase (mEH) and conjugation with glutathione (B108866) (GSH) catalyzed by glutathione S-transferases (GSTs). These pathways are critical in determining the detoxification and potential toxicity of this compound.

Microsomal Epoxide Hydrolase (mEH)

Microsomal epoxide hydrolase catalyzes the conversion of this compound to (S)-styrene glycol. This reaction is a key detoxification step. The enzymatic kinetics of this process exhibit enantioselectivity.

Table 1: Kinetic Parameters for the Hydrolysis of Styrene Oxide Enantiomers by Epoxide Hydrolase

| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg protein) | Reference |

| Human Liver Microsomes | This compound | ~6000 | ~5 x V_max_ of (R)-SO | [1] |

| Human Liver Microsomes | (R)-Styrene Oxide | ~1000 | Lower than (S)-SO | [1] |

| Agrobacterium radiobacter AD1 Epoxide Hydrolase | This compound | - | k_cat_ = 10.5 s⁻¹ | [2] |

| Agrobacterium radiobacter AD1 Epoxide Hydrolase | (R)-Styrene Oxide | - | k_cat_ = 3.8 s⁻¹ | [2] |

Glutathione S-Transferases (GSTs)

Glutathione S-transferases catalyze the conjugation of this compound with glutathione, another major detoxification pathway. This reaction also displays enantioselectivity, with different GST isozymes showing varying preferences for the (S)- and (R)-enantiomers.

Table 2: Kinetic Parameters for the Glutathione Conjugation of Styrene Oxide Enantiomers

| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Reference |

| Human Liver Cytosol | Racemic Styrene Oxide | 4.9 ± 0.4 | 21.9 ± 7.9 nmol/min/mg | - | [3] |

| Gordonia rubripertincta CWB2 (GrStyI) | This compound | 0.079 ± 0.037 | 0.128 ± 0.008 | 36 ± 2 | [4] |

| Gordonia rubripertincta CWB2 (GrStyI) | (R)-Styrene Oxide | 1.271 ± 0.27 | 0.073 ± 0.012 | 10 ± 2 | [4] |

Metabolic Pathway of this compound

Genotoxicity of this compound

This compound is a known genotoxic agent, capable of covalently binding to DNA to form adducts, which can lead to mutations and potentially cancer. The (R)-enantiomer is generally considered more mutagenic than the (S)-enantiomer.

DNA Adduct Formation

This compound reacts with nucleophilic sites on DNA bases, primarily with guanine. The formation of these adducts is a critical initiating event in its genotoxicity.

Table 3: Quantitative Data on Styrene Oxide-Induced DNA Adducts

| Parameter | Value | System | Reference |

| Adduct Formation Ratio | 3.6 adducts per 1000 nucleotides | Calf Thymus DNA (in vitro) | [5] |

| Genotoxic Potency | 37 rad/mMh | Human Leucocytes (in vitro) | [6] |

Mutagenicity

This compound has been shown to be mutagenic in various in vitro test systems, including the Ames test.

Table 4: Summary of Mutagenicity Data for Styrene Oxide

| Assay | Test System | Result | Reference |

| Ames Test (Bacterial Reverse Mutation Assay) | Salmonella typhimurium | Positive | [7] |

| In vitro Mouse Lymphoma Assay | L5178Y mouse lymphoma cells | Positive | [7] |

| In vitro Chromosome Aberration Test | Mammalian cells | Positive | [7] |

Cellular and Signaling Pathways Affected by this compound

This compound can induce cellular stress, leading to the activation of various signaling pathways, including those involved in apoptosis and the heat shock response.

Cytotoxicity

The cytotoxic effects of this compound have been observed in various cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity.

Table 5: Cytotoxicity of Styrene Oxide in a Neuronal Cell Line

| Cell Line | Compound | IC50 | Exposure Time | Reference |

| PC12 | Styrene Oxide | ~0.8 mM | 48 h |

Note: Data for this compound specifically in common researcher cell lines like HepG2 and A549 is limited in publicly available literature. The provided data is for racemic styrene oxide.

Apoptotic Signaling Pathway

This compound can induce apoptosis, or programmed cell death. This process involves the activation of a cascade of signaling molecules, including caspases and members of the Bcl-2 family.

Apoptotic Signaling Pathway Induced by this compound

Stress Response Pathways

Exposure to this compound can induce cellular stress, leading to the activation of protective mechanisms such as the heat shock response and oxidative stress pathways.

Stress Response Pathways Activated by this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of the AP-1 Transcription Factor by Inflammatory Cytokines of the TNF Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of styrene to styrene oxide in hepatocytes and subcellular fractions of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Requirement of activation of JNK and p38 for environmental stress-induced erythroid differentiation and apoptosis and of inhibition of ERK for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and Functional Properties of Activator Protein-1 in Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Styrene Oxide: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Styrene oxide, a chiral epoxide, is a critical building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its stereospecific nature makes it an invaluable intermediate for the enantioselective synthesis of complex molecules. This technical guide provides an in-depth exploration of the discovery and history of this compound, a detailed examination of its synthetic methodologies with comparative data, and a review of its applications. Experimental protocols for key synthetic transformations and visualizations of metabolic and synthetic pathways are included to offer a comprehensive resource for researchers and professionals in drug development.

Discovery and History

The history of styrene (B11656) oxide is intrinsically linked to the discovery of styrene itself. In 1839, the German apothecary Eduard Simon isolated a substance from the resin of the Oriental sweet gum tree, which he named "styrol." He observed that over time, this styrol thickened into a gelatinous substance he mistakenly identified as "styrol oxide," marking an early, albeit inaccurate, association with an oxidized form of styrene.[1] The actual synthesis of racemic styrene oxide was later achieved through methods like the epoxidation of styrene with peroxybenzoic acid, a reaction known as the Prilezhaev reaction.[2]

The significance of individual enantiomers of styrene oxide, (R)- and this compound, emerged with the understanding of stereochemistry in biological systems. It was discovered that styrene is metabolized in vivo by cytochrome P450 enzymes to styrene oxide.[2] Notably, the enantioselectivity of this metabolic process differs between species, with rats preferentially forming this compound, while mice produce the (R)-enantiomer in greater amounts.[2][3] This stereochemical difference is crucial, as the enantiomers exhibit different toxicokinetics and toxicities; for instance, the (R)-enantiomer of styrene oxide is generally considered more toxic than the (S)-enantiomer.[2]

The demand for enantiomerically pure this compound as a chiral building block for synthesizing enantiopure pharmaceuticals and other fine chemicals drove the development of asymmetric synthetic methods.[4] Early approaches focused on the kinetic resolution of racemic styrene oxide, where one enantiomer is selectively reacted away, leaving the other enriched.[4] The development of catalytic, enantioselective epoxidation methods, such as the Jacobsen-Katsuki epoxidation, marked a significant milestone, enabling the direct synthesis of enantioenriched epoxides from prochiral olefins like styrene.[5]

Synthetic Methodologies

The synthesis of enantiomerically pure this compound can be broadly categorized into two main approaches: kinetic resolution of racemic styrene oxide and asymmetric epoxidation of styrene.

Kinetic Resolution

Kinetic resolution separates a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.

Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. By using an epoxide hydrolase that selectively hydrolyzes one enantiomer, the other can be isolated with high enantiomeric purity.

-

Method: The kinetic resolution of racemic styrene oxide using an immobilized epoxide hydrolase from Aspergillus niger. The (R)-enantiomer is preferentially hydrolyzed to (R)-1-phenyl-1,2-ethanediol, leaving behind enantioenriched this compound.[6]

Asymmetric Epoxidation

Asymmetric epoxidation involves the direct conversion of styrene into this compound using a chiral catalyst.

Certain microorganisms contain enzymes, such as styrene monooxygenases, that can enantioselectively epoxidize styrene.

-

Method: Recombinant E. coli expressing the styrene monooxygenase from Pseudomonas sp. can catalyze the formation of this compound from styrene with excellent enantioselectivity.[7]

Transition metal complexes with chiral ligands are effective catalysts for the asymmetric epoxidation of olefins. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, is a prominent example.

-

Method: The epoxidation of styrene using a Jacobsen-type catalyst can be tuned to produce either the (R)- or (S)-enantiomer with high enantioselectivity, depending on the chirality of the salen ligand used.

Data Presentation: Comparison of Synthetic Methods

| Method | Catalyst/Enzyme | Oxidant/Reagent | Yield of this compound | Enantiomeric Excess (ee) | Reference |

| Kinetic Resolution | |||||

| Enzymatic Hydrolysis | Immobilized Epoxide Hydrolase (Aspergillus niger) | Water | ~50% | 99% | [6] |

| Asymmetric Epoxidation | |||||

| Biocatalytic Epoxidation | Styrene Monooxygenase (Pseudomonas sp.) | O₂/NADH | High | >99% | [7] |

Experimental Protocols

Kinetic Resolution of Racemic Styrene Oxide via Enzymatic Hydrolysis

This protocol is based on the work of Yildirim et al.[6] using immobilized epoxide hydrolase from Aspergillus niger.

-

Immobilization of Epoxide Hydrolase:

-

Treat Eupergit C 250 L with ethylenediamine (B42938) to introduce primary amine groups.

-

Activate the aminated support with glutaraldehyde.

-

Immobilize the epoxide hydrolase from Aspergillus niger onto the activated support under optimized pH and temperature conditions.

-

-

Kinetic Resolution:

-

Prepare a batch reactor with a suspension of the immobilized epoxide hydrolase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5).

-

Add racemic styrene oxide to the reactor (e.g., 120 g/L).

-

Maintain the reaction at the optimal temperature (e.g., 40 °C) with stirring.

-

Monitor the reaction progress by chiral chromatography (GC or HPLC) until approximately 50% conversion is reached.

-

At this point, the unreacted epoxide will be highly enriched in the (S)-enantiomer.

-

-

Work-up and Purification:

-

Separate the immobilized enzyme by filtration for reuse.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the resulting this compound by flash chromatography or distillation.

-

Asymmetric Epoxidation of Styrene using Styrene Monooxygenase

This protocol is conceptualized based on the findings of Panke et al.[7]

-

Biocatalyst Preparation:

-

Cultivate recombinant E. coli cells carrying the genes for styrene monooxygenase (StyA/StyB) in a suitable growth medium.

-

Induce the expression of the enzyme, for instance, with IPTG.

-

Harvest the cells by centrifugation and wash them with a buffer solution.

-

-

Epoxidation Reaction:

-

Set up a two-phase reaction system consisting of an aqueous buffer phase containing the recombinant E. coli cells and an organic phase containing styrene (e.g., in n-octane).

-

Provide a source of reducing equivalents (e.g., glucose for NADH regeneration within the cells) and oxygen (by aeration).

-

Maintain the reaction at an optimal temperature and pH for the enzyme's activity.

-

Monitor the formation of this compound in the organic phase using chiral GC.

-

-

Product Isolation:

-

Separate the organic phase from the aqueous phase.

-

Remove the solvent under reduced pressure.

-

The resulting product is highly pure this compound.

-

Visualizations

Metabolic Pathway of Styrene

References

- 1. researchgate.net [researchgate.net]

- 2. Styrene oxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 6. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Towards a Biocatalyst for this compound Production: Characterization of the Styrene Degradation Pathway of Pseudomonas sp. Strain VLB120 - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data of (S)-Styrene oxide (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of (S)-Styrene Oxide

This guide provides a comprehensive overview of the key spectroscopic data for this compound, a vital chiral intermediate in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to the protons and carbon atoms in the molecule.

¹H NMR Data

The ¹H NMR spectrum of Styrene Oxide is characterized by signals from the aromatic protons of the phenyl group and the aliphatic protons of the oxirane ring.

Table 1: ¹H NMR Spectroscopic Data for Styrene Oxide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.27–7.37[1][2] | Multiplet | - | 5H | Aromatic (Ar-H) |

| 3.87[1][2] | Triplet | 4.0 | 1H | Methine (O-CH) |

| 3.16[1][2] | Doublet of Doublets (quartet-like) | 4.0 | 1H | Methylene (O-CH₂) |

| 2.81[1][2] | Doublet of Doublets (quartet-like) | 4.0 | 1H | Methylene (O-CH₂) |

Spectra acquired on a 400 MHz instrument in Chloroform-d (CDCl₃).

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 137.5 | Aromatic (Quaternary C) |

| 128.5 | Aromatic (CH) |

| 128.0 | Aromatic (CH) |

| 125.5 | Aromatic (CH) |

| 52.3 | Methine (O-CH) |

| 51.1 | Methylene (O-CH₂) |

Solvent: Chloroform-d (CDCl₃)[3].

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound confirms the presence of the epoxide ring and the aromatic system.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3000 | C-H Stretch | Aromatic |

| ~1600, ~1490, ~1450 | C=C Stretch | Aromatic Ring |

| ~1250[4] | C-O Stretch | Epoxide (ring breathing) |

| ~875[4] | C-O Stretch | Epoxide (asymmetric ring stretch) |

| ~750, ~700 | C-H Bend | Aromatic (out-of-plane) |

Data typically acquired via Attenuated Total Reflectance (ATR) FTIR.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structural features.

Table 4: Mass Spectrometry Data for Styrene Oxide

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 120 | 35.9 | [M]⁺ (Molecular Ion) |

| 119 | 21.2 | [M-H]⁺ |

| 91 | 100.0 | [C₇H₇]⁺ (Tropylium ion, Base Peak) |

| 90 | 34.7 | [M-CHO-H]⁺ |

| 89 | 26.8 | [M-CHO-2H]⁺ |

| 65 | 15.0 | [C₅H₅]⁺ |

| 63 | 9.7 | [C₅H₃]⁺ |

| 51 | 8.8 | [C₄H₃]⁺ |

| 39 | 10.7 | [C₃H₃]⁺ |

Data obtained by Electron Ionization (EI) Mass Spectrometry.[6]

Experimental Protocols & Workflows

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.

FTIR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid, a small drop can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample scan against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5 column). The GC will separate the analyte from the solvent and any impurities.

-

MS Analysis: The eluent from the GC column is directed into the ion source of the Mass Spectrometer. The molecules are ionized, typically using electron ionization (EI at 70 eV). The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

Visualized Workflows and Relationships

To better illustrate the processes involved in the spectroscopic analysis of this compound, the following diagrams are provided.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass spectrometry fragmentation pathway for Styrene Oxide.

References

(S)-Styrene Oxide: A Technical Guide to Enantiomeric Excess Determination and Enzymatic Resolution

For Researchers, Scientists, and Drug Development Professionals

(S)-Styrene oxide is a valuable chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. The control and accurate measurement of its enantiomeric purity are critical for ensuring the efficacy and safety of the final products. This technical guide provides an in-depth overview of the methods for determining the enantiomeric excess (ee) of this compound and details the enzymatic kinetic resolution of racemic styrene (B11656) oxide to produce the desired (S)-enantiomer with high purity.

Determination of Enantiomeric Excess

The enantiomeric excess of this compound is most commonly determined by chiral chromatography, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Chiral Gas Chromatography (GC)

Chiral GC offers high resolution and sensitivity for the separation of volatile enantiomers like styrene oxide. Cyclodextrin-based stationary phases are particularly effective.

Table 1: Chiral Gas Chromatography Methods for Styrene Oxide Enantiomers

| Parameter | Method 1: Direct Analysis | Method 2: Derivatization with GC-ECD |

| Column | Rt-βDEXse (30 m x 0.32 mm ID, 0.25 µm film thickness) | Serially coupled AT 1705 (non-chiral) and CP Chirasil-Dex-CB (chiral) |

| Carrier Gas | Hydrogen | Not specified |

| Injector Temperature | 200°C | Not specified |

| Detector | Flame Ionization Detector (FID) | Electron Capture Detector (ECD) |

| Detector Temperature | 220°C | Not specified |

| Oven Program | 40°C (hold 1 min) to 230°C at 2°C/min (hold 3 min)[1] | Not specified |

| Sample Preparation | Direct injection of a dilute solution in a suitable solvent (e.g., ether). | Derivatization required for enhanced sensitivity with ECD.[2] |

-

Sample Preparation: Prepare a dilute solution of the styrene oxide sample (e.g., 1 mg/mL) in a volatile, high-purity solvent such as diethyl ether.

-

GC Instrument Setup:

-

Install a chiral capillary column (e.g., Rt-βDEXse).

-

Set the injector and detector temperatures as specified in Table 1.

-

Program the oven temperature gradient.

-

Set the carrier gas flow rate (e.g., 80 cm/sec for hydrogen).[1]

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis:

-

Identify the peaks corresponding to the (R)- and this compound enantiomers based on their retention times (determined by injecting standards of the pure enantiomers if available, or by comparison with literature data).

-

Integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (ee) using the following formula:

-

ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

-

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique that can be used for both analytical and preparative-scale separations of styrene oxide enantiomers. Polysaccharide-based chiral stationary phases are widely employed.

Table 2: Chiral HPLC Method for Styrene Oxide Enantiomers

| Parameter | Method Details |

| Column | Chiralcel OD-H, Chiralpak AD, or Chiralcel OJ |

| Mobile Phase | Typically a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol). A common starting point is 90:10 (v/v) n-hexane:2-propanol.[3] |

| Additives | For basic compounds, 0.1% (v/v) diethylamine (B46881) may be added. For acidic compounds, 0.1% (v/v) trifluoroacetic acid can be used.[3] |

| Flow Rate | 1.0 mL/min[3] |

| Detection | UV detector at an appropriate wavelength (e.g., 254 nm). |

-

Sample Preparation: Dissolve the styrene oxide sample in the mobile phase to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved.

-

HPLC Instrument Setup:

-

Install a suitable chiral column (e.g., Chiralcel OD-H).

-

Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.

-

Set the flow rate and UV detector wavelength as specified in Table 2.

-

-

Injection: Inject a small volume (e.g., 10 µL) of the prepared sample.

-

Data Analysis:

-

Identify the peaks for (R)- and this compound.

-

Integrate the peak areas.

-

Calculate the enantiomeric excess as described for the GC method.

-

Enzymatic Kinetic Resolution of Racemic Styrene Oxide

Kinetic resolution is a powerful method for obtaining enantiomerically pure compounds. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. Epoxide hydrolases are particularly effective for the kinetic resolution of racemic styrene oxide to produce this compound.

Epoxide Hydrolase from Aspergillus niger

The epoxide hydrolase from Aspergillus niger has been shown to be highly effective in the kinetic resolution of racemic styrene oxide, yielding this compound with high enantiomeric excess. Immobilization of the enzyme can enhance its stability and reusability.[4]

Table 3: Kinetic Resolution of Racemic Styrene Oxide using Immobilized Aspergillus niger Epoxide Hydrolase

| Parameter | Condition |

| Enzyme | Epoxide hydrolase from Aspergillus niger |

| Immobilization Support | Eupergit C 250 L (modified with ethylenediamine (B42938) and activated with glutaraldehyde)[4] |

| Reaction Medium | Not specified, likely an aqueous buffer |

| Substrate Concentration | 120 g/L racemic styrene oxide[4] |

| pH | 6.5 (for immobilized enzyme)[4] |

| Temperature | 40°C[4] |

| Resulting this compound | ~50% yield, 99% enantiomeric excess[4] |

| Resulting (R)-1-phenyl-1,2-ethanediol | ~50% yield, 99% enantiomeric excess[4] |

-

Immobilization of Aspergillus niger Epoxide Hydrolase:

-

Treat Eupergit C 250 L with ethylenediamine to introduce primary amine groups.

-

Activate the amine-functionalized support with glutaraldehyde.

-

Immobilize the Aspergillus niger epoxide hydrolase onto the activated support under optimized conditions (e.g., appropriate buffer, pH, and temperature).[4]

-

-

Kinetic Resolution Reaction:

-

In a batch reactor, suspend the immobilized enzyme in a suitable buffer at pH 6.5.

-

Add racemic styrene oxide to the desired concentration (e.g., 120 g/L).

-

Maintain the reaction at 40°C with agitation.

-

Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess of the remaining styrene oxide and the formed diol using one of the chiral chromatography methods described above.

-

-

Work-up and Product Isolation:

-

Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

-

Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Separate the this compound from the (R)-1-phenyl-1,2-ethanediol by techniques such as column chromatography.

-

Epoxide Hydrolase from Agrobacterium radiobacter

The epoxide hydrolase from Agrobacterium radiobacter also catalyzes the enantioselective hydrolysis of styrene oxide. This enzyme exhibits a preference for the (R)-enantiomer, leading to the accumulation of this compound.[5] The catalytic mechanism involves the formation of a covalent alkyl-enzyme intermediate.[6] While detailed preparative-scale protocols are less commonly cited than for the Aspergillus niger enzyme, the kinetic parameters indicate its potential for efficient kinetic resolution.

Table 4: Kinetic Parameters of Agrobacterium radiobacter Epoxide Hydrolase for Styrene Oxide Enantiomers

| Enantiomer | kcat (s-1) |

| (R)-Styrene Oxide | 3.8[5] |

| This compound | 10.5 (after initial inhibition)[5] |

The enantioselectivity of this enzyme is more pronounced in the alkylation rates than in the hydrolysis steps.[5] Further process development could optimize its use for the production of this compound.

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved using chiral GC and HPLC methods. For the production of enantiomerically pure this compound, the enzymatic kinetic resolution of racemic styrene oxide using immobilized epoxide hydrolase from Aspergillus niger is a well-documented and highly effective method, yielding the desired product with excellent enantiomeric purity. The epoxide hydrolase from Agrobacterium radiobacter also presents a viable, albeit less commonly detailed, alternative. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of chiral synthesis and drug development.

References

- 1. gcms.cz [gcms.cz]

- 2. Gas chromatography-electron capture determination of styrene-7,8-oxide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic mechanism of the enantioselective conversion of styrene oxide by epoxide hydrolase from Agrobacterium radiobacter AD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein Engineering of Epoxide Hydrolase from Agrobacterium radiobacter AD1 for Enhanced Activity and Enantioselective Production of (R)-1-Phenylethane-1,2-Diol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-Styrene Oxide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

(S)-Styrene oxide and its derivatives are versatile chiral building blocks of significant interest in medicinal chemistry and materials science. Their utility stems from the reactive epoxide ring and the stereocenter, which allow for the synthesis of a wide array of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of the synthesis, applications, and biological interactions of this compound derivatives, with a focus on quantitative data and detailed experimental methodologies.

Core Concepts

This compound, also known as (S)-phenyloxirane, is an organic compound with the molecular formula C₈H₈O. The "S" designation refers to the specific stereochemical configuration at the chiral benzylic carbon atom of the oxirane ring. This chirality is a critical feature, as the biological activity of many pharmaceuticals is dependent on their stereochemistry.[1][2] The strained three-membered epoxide ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of new chiral centers, making it an invaluable intermediate in asymmetric synthesis.[2]

Synthesis of this compound and Derivatives

The enantioselective synthesis of this compound and its analogs can be achieved through several key methodologies, broadly categorized into chemical and biocatalytic approaches.

Chemical Synthesis

Sharpless Asymmetric Epoxidation: This method is a cornerstone of asymmetric synthesis for converting primary and secondary allylic alcohols into chiral 2,3-epoxyalcohols with high enantioselectivity.[3] The reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) (Ti(OiPr)₄), a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of the DET enantiomer dictates the facial selectivity of the epoxidation.[3]

Jacobsen-Katsuki Epoxidation: This reaction is particularly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted alkenes, including styrene (B11656) derivatives.[4][5] It employs a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach).[5] The enantioselectivity of the Jacobsen-Katsuki epoxidation is influenced by the structure of the alkene, the nature of the axial donor ligand, and the reaction temperature.[4]

Table 1: Enantiomeric Excess (% ee) and Yields for Epoxidation of Styrene Derivatives

| Substrate | Method | Catalyst/Enzyme | Oxidant | Yield (%) | ee (%) | Reference(s) |

| Styrene | Jacobsen-Katsuki | (R,R)-Mn(salen) | NaOCl | - | 57 (R) | [6] |

| Styrene | Modified Shi Epoxidation | Fructose-derived ketone | Oxone | - | 71-85 (R) | [6] |

| Styrene | Engineered P450 | F87A/T268I/L181Q | H₂O₂ | - | 99 (R) | [6] |

| Styrene | Styrene Monooxygenase | Pseudomonas sp. VLB120 | O₂ | - | >99 (S) | [2][7] |

| o-chlorostyrene | Engineered P450 | F87A/T268I/V78A/A184L | H₂O₂ | - | 95 (R) | [6] |

| m-chlorostyrene | Engineered P450 | F87A/T268I/V78A/A184L | H₂O₂ | - | 98 (R) | [6] |

| p-chlorostyrene | Engineered P450 | F87A/T268I/V78A/A184L | H₂O₂ | - | 99 (R) | [6] |

| (Z)-β-methylstyrene | Jacobsen-Katsuki | (R,R)-Mn(salen) | NaOCl | - | 92 | [1] |

| (E)-β-methylstyrene | Jacobsen-Katsuki | (R,R)-Mn(salen) | NaOCl | - | 60 | [1] |

Note: '-' indicates data not specified in the provided search results.

Biocatalytic Synthesis

Styrene Monooxygenases (SMOs): These enzymes, found in various bacteria such as Pseudomonas species, catalyze the highly enantioselective epoxidation of styrene and its derivatives to the corresponding (S)-epoxides.[7][8] The reaction utilizes molecular oxygen and a reductase component to regenerate the FAD cofactor.[8] Whole-cell biocatalysis using recombinant microorganisms expressing SMOs is a common approach to overcome the need for cofactor regeneration.[8][9]

Epoxide Hydrolases (EHs): Kinetic resolution of racemic styrene oxide is a powerful strategy to obtain enantiomerically pure epoxides. Epoxide hydrolases selectively hydrolyze one enantiomer of the epoxide to the corresponding diol, leaving the other enantiomer unreacted and thus enriched. For example, epoxide hydrolase from Aspergillus niger can be used for the kinetic resolution of racemic styrene oxide to produce this compound with high enantiomeric excess.[10][11]

Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of an Allylic Alcohol

This protocol is a general guideline based on the principles of the Sharpless epoxidation.

-

Preparation of the Catalyst: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve L-(+)-diethyl tartrate (DET) (1.2 equiv.) in anhydrous dichloromethane (B109758) (DCM). Cool the solution to -20°C. To this, add titanium(IV) isopropoxide (1.0 equiv.) dropwise with stirring.

-

Reaction Setup: In a separate flask, dissolve the allylic alcohol substrate (1.0 equiv.) in anhydrous DCM. Add powdered 4Å molecular sieves.

-

Epoxidation: Add the substrate solution to the catalyst mixture. Cool the resulting mixture to -20°C. Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) (~5.5 M, 2.0 equiv.) dropwise while maintaining the temperature at -20°C.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir for 1 hour. Filter the mixture through a pad of Celite®, washing with DCM.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired chiral epoxide.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Styrene Oxide using Aspergillus niger Epoxide Hydrolase

This protocol describes a typical procedure for the kinetic resolution of racemic styrene oxide.

-

Enzyme Preparation: Prepare a crude extract or use a purified/immobilized form of epoxide hydrolase from Aspergillus niger.

-

Reaction Mixture: In a temperature-controlled vessel, prepare a phosphate (B84403) buffer solution (e.g., 50 mM, pH 7.0). Add the racemic styrene oxide substrate to the desired concentration (e.g., 200 mM).[12]

-

Enzymatic Reaction: Add the epoxide hydrolase preparation to the reaction mixture. Maintain the temperature at an optimal level (e.g., 40°C) with gentle agitation.[11]

-

Monitoring the Reaction: Monitor the reaction progress by periodically taking aliquots and analyzing the enantiomeric excess (ee) of the remaining styrene oxide and the formation of the diol product using chiral HPLC.

-

Work-up: When the desired ee of the this compound is reached (typically >99%), stop the reaction by extracting the mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting this compound can be further purified by distillation or chromatography.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This is a general protocol for the determination of the enantiomeric purity of styrene oxide.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a chiral stationary phase (CSP) column. A common choice is a polysaccharide-based column such as CHIRALCEL® OD-H or CHIRALPAK® AD-H.[13]

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is typically used. The exact ratio will depend on the specific column and analyte and should be optimized for baseline separation of the enantiomers (e.g., n-hexane:isopropanol 95:5 v/v).[13]

-

Chromatographic Conditions:

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column. Record the chromatogram.

-

Calculation of ee: Identify the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, from potential therapeutic effects to toxicity. Their interactions with cellular components and signaling pathways are of great interest in drug development and toxicology.

Cytotoxicity

Certain derivatives of styrene oxide have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify this activity.

Table 2: IC₅₀ Values of Selected Styrene Oxide Analogs in Cancer Cell Lines

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference(s) |

| Styrene oxide | CYP2E1 Supersomes | 170 | [1] |

| 4-Vinylphenol | CYP2E1 Supersomes | 26 | [1] |

| Styrene glycol | CYP2E1 Supersomes | 36,000 | [1] |

| 9-bromo-5-styryltetrazolo[1,5-c]quinazoline | Human renal (TK10) | 0.62-7.72 | [14] |

| 9-bromo-5-(4-fluorostyryl)tetrazolo[1,5-c]quinazoline | Melanoma (UACC-62) | 0.62-7.72 | [14] |

| 5,9-bis((E)-4-fluorostyryl)tetrazolo[1,5-c]quinazoline | Breast (MCF-7) | 62 | [14] |

| Thymol-1,3,4-oxadiazole derivative 9 | Breast (MCF-7) | 1.1 | [15] |

| Thymol-1,3,4-oxadiazole derivative 10 | Breast (MCF-7) | 1.3 | [15] |

Metabolic Pathways and Toxicity

Styrene is metabolized in the body primarily by cytochrome P450 enzymes to form styrene oxide.[16] This epoxide is then detoxified by epoxide hydrolase to styrene glycol or conjugated with glutathione (B108866) by glutathione S-transferases. The balance between the formation of reactive styrene oxide and its detoxification is crucial in determining its potential toxicity. An accumulation of styrene oxide can lead to cellular damage, including genotoxicity.

Interaction with Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) Pathway: The metabolism of styrene and the resulting formation of reactive intermediates like styrene oxide can induce oxidative stress within cells. Oxidative stress is a known activator of the MAPK signaling pathways, including the p38 and JNK pathways.[17][18] Activation of these pathways can lead to various cellular responses, including inflammation, apoptosis, and cell survival.

Protein Kinase C (PKC) and Nuclear Receptors: While the direct interaction of this compound derivatives with Protein Kinase C (PKC) and nuclear receptors is not extensively documented in the readily available literature, these are important targets in drug discovery. General protocols exist for assessing the activation or inhibition of PKC and for performing receptor binding assays for nuclear receptors.[19][20][21][22][23] Future research could explore the potential of novel this compound analogs to modulate these key signaling molecules.

Experimental Workflows

Workflow for Synthesis and Chiral Analysis

The following diagram illustrates a typical workflow for the synthesis and analysis of an enantiomerically enriched styrene oxide derivative.

Workflow for Cytotoxicity Screening

This diagram outlines the steps involved in determining the IC₅₀ value of a styrene oxide derivative.

Conclusion

This compound and its derivatives are of paramount importance as chiral synthons in the development of new pharmaceuticals and advanced materials. The methodologies for their enantioselective synthesis are well-established, offering routes to a diverse range of structures. While their biological activities are still being explored, the existing data on their cytotoxicity and interaction with metabolic and stress-response pathways highlight their potential as both therapeutic agents and toxicological probes. Further research into their specific interactions with signaling molecules like PKC and nuclear receptors will undoubtedly open new avenues for drug discovery and a deeper understanding of their biological roles. This guide provides a foundational resource for researchers to navigate the synthesis, analysis, and application of this important class of chiral compounds.

References

- 1. Probing competitive enantioselective approach vectors operating in the Jacobsen-Katsuki epoxidation: a kinetic study of methyl-substituted styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Towards a Biocatalyst for this compound Production: Characterization of the Styrene Degradation Pathway of Pseudomonas sp. Strain VLB120 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]

- 7. Towards a biocatalyst for this compound production: characterization of the styrene degradation pathway of Pseudomonas sp. strain VLB120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic resolution of racemic styrene oxide at a high concentration by recombinant Aspergillus usamii epoxide hydrolase in an n-hexanol/buffer biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Kinetic mechanism of the enantioselective conversion of styrene oxide by epoxide hydrolase from Agrobacterium radiobacter AD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Activation of styrene to styrene oxide in hepatocytes and subcellular fractions of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Polystyrene nanoparticles trigger the activation of p38 MAPK and apoptosis via inducing oxidative stress in zebrafish and macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. JNK and p38 gene and protein expression during liver ischemia-reperfusion in a rat model treated with silibinin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Nuclear Receptor Biochemical Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 22. Enzyme assays for protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

solubility of (S)-Styrene oxide in different solvents

An In-Depth Technical Guide on the Solubility of (S)-Styrene Oxide in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a chiral epoxide of significant interest in synthetic chemistry and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the known qualitative solubility characteristics and provides a detailed, adaptable experimental protocol for the precise quantitative determination of its solubility in a range of organic solvents.

Introduction to this compound

This compound, also known as (S)-phenyloxirane, is a chiral organic compound with the molecular formula C₈H₈O. It is a colorless to light yellow liquid at room temperature. The presence of a strained epoxide ring and a phenyl group makes it a versatile intermediate in the synthesis of a variety of chiral compounds, including pharmaceuticals and fine chemicals. Understanding its solubility in different solvents is critical for its application in chemical reactions, purification processes, and formulation development.

Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound possesses both a non-polar aromatic ring and a polar ether linkage within the epoxide ring, giving it a degree of amphiphilicity.

Qualitative Solubility: this compound is generally characterized as being poorly soluble in water but exhibits good solubility in a wide range of organic solvents.[1] This is attributed to the dominant non-polar character of the phenyl group and the hydrocarbon backbone.

Quantitative Solubility Data: Specific quantitative solubility data for this compound across a broad spectrum of organic solvents at various temperatures is not readily available in the surveyed literature. The table below summarizes the available data and provides an expected qualitative solubility based on solvent polarity.

| Solvent | Solvent Type | Expected Solubility | Quantitative Data (at 25 °C) |

| Water | Polar Protic | Poorly Soluble | ~3 g/L[2] |

| Methanol | Polar Protic | Soluble | Data not available |

| Ethanol | Polar Protic | Soluble | Data not available |

| Isopropanol | Polar Protic | Soluble | Data not available |